

# Spectroscopic Data for N-Boc-dolaproine-methyl ester: A Technical Overview

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Compound of Interest		
Compound Name:	N-Boc-dolaproine-methyl	
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This technical guide addresses the available spectroscopic data for **N-Boc-dolaproine-methyl** ester, a key building block in the synthesis of dolastatin 10 and its analogues. While a complete, publicly available dataset specifically for the methyl ester of N-Boc-dolaproine (CAS 179039-97-5) is not readily found in the searched scientific literature and databases, this document provides relevant information on the closely related parent compound, N-Boc-dolaproine (CAS 120205-50-7), and outlines the standard experimental protocols for acquiring the necessary Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

## Overview of N-Boc-dolaproine and its Methyl Ester

N-Boc-dolaproine is a crucial chiral amino acid derivative used in the synthesis of potent anticancer agents. Its methyl ester, **N-Boc-dolaproine-methyl** ester, serves as an important intermediate in these synthetic pathways. The chemical structure of N-Boc-dolaproine is (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid[1][2][3] [4]. The corresponding methyl ester would be methyl (2R,3R,2'S)-3-(N-tert-butoxycarbonyl-2'pyrrolidinyl)-3-methoxy-2-methylpropanoate.

## **Spectroscopic Data**

A comprehensive search of available scientific databases did not yield a complete set of experimental <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry data specifically for **N-Boc-**



**dolaproine-methyl** ester. However, data for the parent carboxylic acid and related compounds are available and can provide an indication of the expected spectral features.

## **NMR Spectroscopy Data**

While specific data for the methyl ester is not available, the following table summarizes typical chemical shifts for related N-Boc protected amino acid and peptide methyl esters. These values can serve as a reference for the expected regions of signals for **N-Boc-dolaproine-methyl** ester.

Table 1: Representative <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for Related N-Boc Protected Methyl Esters

Functional Group	Representative <sup>1</sup> H NMR Chemical Shift (ppm)	Representative <sup>13</sup> C NMR Chemical Shift (ppm)
Boc (t-butyl)	~1.4	~80 (quaternary C), ~28 (methyl C)
Methyl Ester (CH₃)	~3.7	~52
Pyrrolidine Ring CH/CH <sub>2</sub>	1.7 - 3.6	23 - 57
Methine (α- to carbonyl)	4.1 - 4.7	46 - 59
Methoxy (OCH₃)	~3.3 - 3.8	~50 - 60

Note: These are approximate values and can vary based on the solvent and specific molecular environment.

## **Mass Spectrometry Data**

Specific mass spectrometry data for **N-Boc-dolaproine-methyl** ester is not available in the searched results. The expected molecular weight for the compound ( $C_{15}H_{27}NO_{5}$ ) is 301.38 g/mol . In a typical electrospray ionization (ESI) mass spectrum, one would expect to observe the following ions:

Table 2: Expected Mass Spectrometry Peaks for N-Boc-dolaproine-methyl ester



lon	Expected m/z
[M+H]+	302.19
[M+Na]+	324.17
[M-Boc+H]+	202.14

## **Experimental Protocols**

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for **N-Boc-dolaproine-methyl** ester.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

#### Sample Preparation:

- Dissolve 5-10 mg of the purified N-Boc-dolaproine-methyl ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.
- Temperature: 298 K.



#### <sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled <sup>13</sup>C experiment (e.g., zgpg30).
- Spectral Width: 0-220 ppm.
- Number of Scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.
- Relaxation Delay: 2 seconds.

#### Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.
- Analyze the chemical shifts, coupling constants, and integration to assign the structure.

## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled to a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

#### Sample Preparation (for ESI-MS):

- Prepare a dilute solution of the sample (approximately 10-100 μM) in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode).
- Ensure the sample is fully dissolved.

Data Acquisition (ESI-MS):



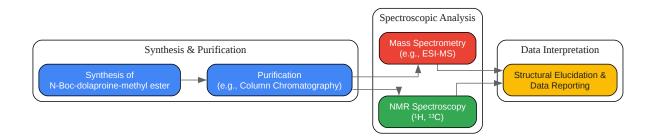
- Ionization Mode: Positive or negative, depending on the analyte. For this compound, positive mode is generally preferred.
- Capillary Voltage: 3-5 kV.
- Nebulizing Gas Flow: Set according to the instrument's specifications.
- Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.
- Mass Range: Scan a range appropriate to detect the expected molecular ion and potential fragments (e.g., m/z 100-500).

#### Data Analysis:

- Identify the molecular ion peak ([M+H]+, [M+Na]+, etc.).
- Analyze the isotopic pattern to confirm the elemental composition.
- If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

## **Workflow Visualization**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound like **N-Boc-dolaproine-methyl** ester.





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Caption: Experimental workflow for spectroscopic analysis.

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